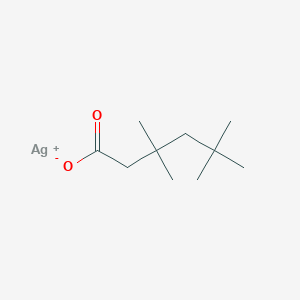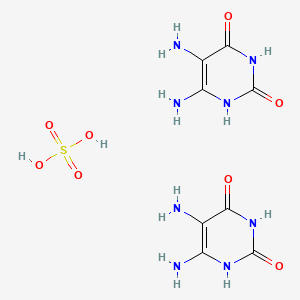
N-Octadecylurea
説明
N-Octadecylurea is a chemical compound with the CAS number 2158-08-9 . It has a molecular weight of 312.54 and its molecular formula is C19H40N2O . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of N-Octadecylurea is represented by the formula C19H40N2O . Unfortunately, the specific structural details or the 3D structure are not provided in the available resources.
Physical And Chemical Properties Analysis
N-Octadecylurea is a solid at 20 degrees Celsius . . The melting point ranges from 108.0 to 112.0 degrees Celsius .
科学的研究の応用
Food Contact Materials
N-Octadecylurea is evaluated for use in materials that come into contact with food. Due to its chemical stability, it can be used in the production of coatings and plastics that are in direct contact with food items. The European Food Safety Authority (EFSA) has assessed substances like N-Octadecylurea for their safety in food contact applications .
Safety And Hazards
When handling N-Octadecylurea, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill or leak .
特性
IUPAC Name |
octadecylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)22/h2-18H2,1H3,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDMSSZEBNLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062221 | |
| Record name | Octadecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octadecylurea | |
CAS RN |
2158-08-9 | |
| Record name | N-Octadecylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octadecylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT35TVW7Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the phase behavior of Octadecylurea monolayers at the air-water interface?
A1: Octadecylurea monolayers exhibit intriguing phase transitions at the air-water interface. Research shows that these monolayers can transition between two condensed phases: a β phase with a larger limiting area and an α phase with a smaller limiting area [, ]. This transition is influenced by factors like temperature and pressure, and is accompanied by changes in the conformation of the alkyl side chain and the hydrogen bonding within the urea head groups []. Notably, Octadecylurea is the first reported example of a monolayer exhibiting a thermal contraction-type phase transition with increasing temperature at the air/water interface [].
Q2: How does Octadecylurea interact with other molecules in monolayer films?
A2: Studies have investigated the interactions of Octadecylurea with other molecules in mixed monolayer systems. For instance, in mixtures with Hexadecylurea, an azeotropic transformation was observed []. Additionally, when combined with Octadecanoic acid, Octadecylurea exhibits strong condensation effects in 1:1 mixed films, attributed to acid-base equilibrium and the formation of ordered COO⁻ and NH₃⁺ head groups linked by electrostatic forces []. Interestingly, even small amounts of Octadecanoic acid can influence the polymorphism of Octadecylurea monolayers, suppressing the formation of the low-temperature β-phase [].
Q3: How can the spectroscopic properties of Octadecylurea be characterized?
A3: Infrared External Reflection Spectroscopy (IERS) has been successfully employed to study the phase transition of Octadecylurea monolayers at the air-water interface []. Spectral changes in the νas(CH2), νs(CH2), amide I, amide II, and δ(NH2) vibration regions provide insights into the molecular organization and interactions within the monolayer during phase transitions [].
Q4: Are there any applications of Octadecylurea in material science?
A4: Research suggests that Octadecylurea can be used in conjunction with other molecules to modify the properties of materials. For example, a derivative of Octadecylurea, 1-methyl-2,4-bis(N-octadecylurea)benzene (MOB), has been used as a gelator in Polyalphaolefin (PAO) lubricants []. The MOB interacts with chemically modified TiO2 nanoparticles (TTO), improving their dispersibility within the lubricant and enhancing its tribological properties, such as friction reduction and anti-wear performance [].
Q5: Has Octadecylurea been used in the development of Langmuir-Blodgett films?
A5: Yes, Octadecylurea has proven valuable in the construction of Langmuir-Blodgett (LB) films. It has been successfully incorporated into films containing tetracyanoquinodimethane (TCNQ) charge transfer salts []. In these films, Octadecylurea is mixed with semiamphiphilic TCNQ ionic salts to enhance film stability at the water surface [].
Q6: Are there examples of Octadecylurea being used in supramolecular chemistry?
A6: Research highlights the potential of Octadecylurea in supramolecular chemistry, particularly in the development of thermochromic materials []. For instance, a binary mixture of 1-(4-hydroxyphenyl)-3-octadecylurea (PU18) and a fluoran dye (FD) exhibits thermochromic behavior []. The formation of a supramolecular complex between PU18 and the FD leads to a color change, demonstrating potential for rewritable paper applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)






![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)